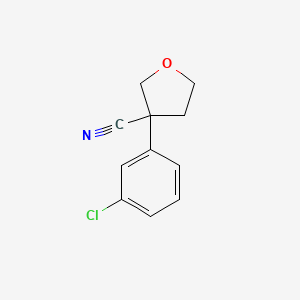
4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a thiophene ring and a triazine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, which is known for its biological activity, and the triazine ring, which is commonly found in herbicides and other bioactive molecules, makes this compound a promising candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 3-chloro-4-methylthiophene, under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an amine, such as 4-methylthiophen-3-amine, under controlled temperature and pH conditions.
Coupling of the Rings: The final step involves coupling the thiophene and triazine rings through a nucleophilic substitution reaction, where the chlorine atom on the triazine ring is replaced by the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced to form dihydrotriazines.
Substitution: The chlorine atom on the triazine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new herbicides and pesticides due to its structural similarity to other bioactive triazines.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring can interact with hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds and other non-covalent interactions with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
4-Chloro-6-(4-methylthio)-1,3,5-triazin-2-amine: Similar structure but with a methylthio group instead of a thiophene ring.
4-Chloro-6-(4-methylpyridin-3-YL)-1,3,5-triazin-2-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine imparts unique electronic and steric properties, which can enhance its biological activity and selectivity compared to similar compounds. The sulfur atom in the thiophene ring can participate in additional non-covalent interactions, such as sulfur-π interactions, which can further modulate the compound’s activity.
Eigenschaften
Molekularformel |
C8H7ClN4S |
|---|---|
Molekulargewicht |
226.69 g/mol |
IUPAC-Name |
4-chloro-6-(4-methylthiophen-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-4-2-14-3-5(4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
NMJAFZQXOGGDEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC=C1C2=NC(=NC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


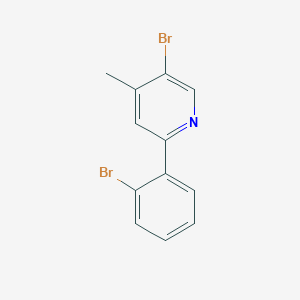
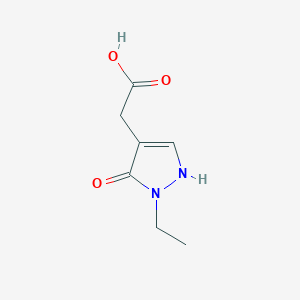
![1-methyl-4-{octahydropyrrolo[3,4-b]pyrrole-5-carbonyl}-1H-pyrazole](/img/structure/B13226798.png)
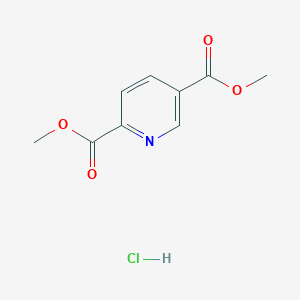
![3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B13226818.png)
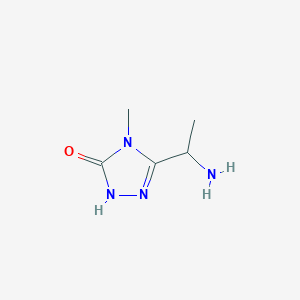
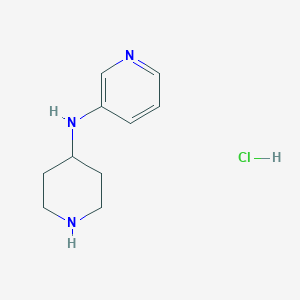
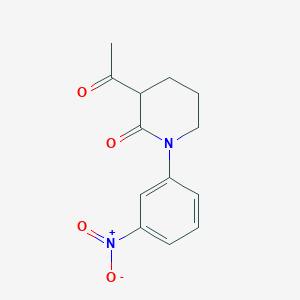
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13226838.png)
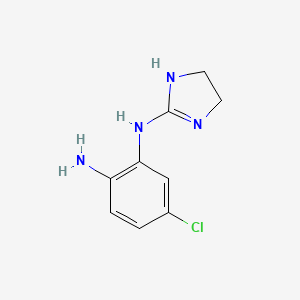
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13226856.png)


